molecular formula C14H15Cl2N3OS B1253194 (S)-prothioconazole

(S)-prothioconazole

Cat. No. B1253194
M. Wt: 344.3 g/mol
InChI Key: MNHVNIJQQRJYDH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (S)-enantiomer of prothioconazole. It is an enantiomer of a (R)-prothioconazole.

Scientific Research Applications

1. Agricultural Applications

  • Rice Disease Control : Prothioconazole effectively controls rice diseases, significantly impacting rice yield in China. Studies on residue analysis in rice grain, husk, and plants indicate its importance in managing rice diseases and its safety in terms of human health risks (Dong et al., 2019).

  • Fungicidal Activities : Prothioconazole has been shown to have significant antifungal activities, particularly against Candida albicans. It inhibits CYP51 in C. albicans cells, impacting sterol composition and demonstrating potential for medical applications (Parker et al., 2012).

2. Environmental Implications

  • Soil Interaction : The fungicide's interaction with different soil types reveals enantioselective degradation, indicating the importance of understanding its environmental behavior for effective application and environmental risk assessment (Zhang et al., 2018).

  • Aquatic Toxicology : Studies on zebrafish embryos exposed to prothioconazole have highlighted its developmental toxicity, including effects on cardiovascular development. This research is crucial for understanding the ecological impact and guiding pesticide risk management (Sun et al., 2020).

3. Chemical and Physical Properties

  • Electrochemical Behavior : Electrochemical studies of prothioconazole have provided insights into its potential as a corrosion inhibitor for copper in acidic solutions, expanding its application beyond agriculture (Tao et al., 2020).

  • Crystallographic Analysis : The crystallographic analysis of prothioconazole has led to the discovery of a novel solid form, improving its solubility and providing a deeper understanding of its physical properties, which is crucial for its application in various fields (Mittapalli et al., 2020).

properties

Product Name

(S)-prothioconazole

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

IUPAC Name

2-[(2S)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1

InChI Key

MNHVNIJQQRJYDH-AWEZNQCLSA-N

Isomeric SMILES

C1CC1([C@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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